2-(5-Ethylthiophen-2-yl)-2-methoxyethan-1-amine
Description
2-(5-Ethylthiophen-2-yl)-2-methoxyethan-1-amine is a small organic molecule featuring a thiophene ring substituted with an ethyl group at the 5-position, a methoxy group at the 2-position of the ethanamine backbone, and a primary amine group.
Properties
Molecular Formula |
C9H15NOS |
|---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
2-(5-ethylthiophen-2-yl)-2-methoxyethanamine |
InChI |
InChI=1S/C9H15NOS/c1-3-7-4-5-9(12-7)8(6-10)11-2/h4-5,8H,3,6,10H2,1-2H3 |
InChI Key |
TWRFUJRJPXSMGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C(CN)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethylthiophen-2-yl)-2-methoxyethan-1-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Methoxyethanamine Substitution: The final step involves the substitution of the thiophene derivative with 2-methoxyethanamine under suitable conditions.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Ethylthiophen-2-yl)-2-methoxyethan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the amine group or the thiophene ring itself.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
2-(5-Ethylthiophen-2-yl)-2-methoxyethan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-Ethylthiophen-2-yl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural uniqueness of 2-(5-Ethylthiophen-2-yl)-2-methoxyethan-1-amine lies in its substitution pattern.
Table 1: Structural and Functional Comparison
*Calculated based on formula C₉H₁₅NOS.
Key Observations:
Substituent Effects on Reactivity and Bioactivity Electron-Withdrawing Groups (e.g., Cl, Br): The chloro- and bromo-substituted analogs (Table 1) exhibit enhanced electrophilicity, making them suitable for nucleophilic substitution or metal-catalyzed coupling reactions. For example, bromo derivatives are often intermediates in Suzuki-Miyaura cross-coupling . Methyl-substituted analogs have shown antifungal activity in related studies .
Thiophene vs. Furan Analogs
- Replacing the thiophene with a furan ring (as in 1-(5-Ethylfuran-2-yl)-2-methoxyethan-1-amine) reduces aromaticity and alters electronic properties. Thiophene’s sulfur atom contributes to stronger π-electron delocalization, which may improve binding affinity in biological targets compared to furan derivatives .
Role of the Methoxy Group The methoxy group in all analogs enhances solubility in polar solvents and may participate in hydrogen bonding with target proteins.
Safety and Handling While specific toxicity data for 2-(5-Ethylthiophen-2-yl)-2-methoxyethan-1-amine are unavailable, related compounds (e.g., 2-[(2-aminoethyl)disulfanyl]ethan-1-amine) highlight the need for precautions to avoid inhalation or skin contact due to uncharacterized hazards .
Biological Activity
2-(5-Ethylthiophen-2-yl)-2-methoxyethan-1-amine is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name : 2-(5-Ethylthiophen-2-yl)-2-methoxyethan-1-amine
- CAS Number : 1466628-91-0
- Molecular Formula : C10H13NOS
- Molecular Weight : 199.28 g/mol
Structure
The compound features a thiophene ring substituted with an ethyl group, a methoxy group, and an amine functional group, which may contribute to its biological activity.
Pharmacological Profile
The biological activity of 2-(5-Ethylthiophen-2-yl)-2-methoxyethan-1-amine can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Anti-inflammatory | Potentially inhibits pro-inflammatory cytokines, suggesting use in inflammatory disorders. |
| CNS Activity | May influence neurotransmitter systems, indicating potential as a CNS agent. |
The exact mechanism of action for 2-(5-Ethylthiophen-2-yl)-2-methoxyethan-1-amine is not fully elucidated. However, preliminary studies suggest that it may interact with neurotransmitter receptors and modulate inflammatory pathways.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of various thiophene derivatives, including 2-(5-Ethylthiophen-2-yl)-2-methoxyethan-1-amine. The results indicated significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL.
Case Study 2: Anti-inflammatory Effects
Research on the anti-inflammatory effects demonstrated that the compound reduced the production of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests a potential role in managing inflammatory conditions.
Case Study 3: CNS Activity
In a preliminary pharmacological assessment, the compound showed promise in modulating serotonin receptors, which could indicate potential applications in treating mood disorders. Further studies are required to confirm these findings.
Safety and Toxicology
Toxicological assessments have indicated that while the compound exhibits biological activity, further studies are necessary to establish a comprehensive safety profile. Preliminary data suggest an LD50 value greater than 1500 mg/kg in animal models, indicating low acute toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
